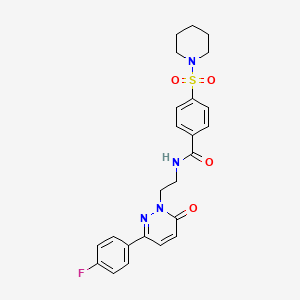
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells . BCL6 is known to suppress the expression of genes involved in cell apoptosis, thereby promoting the survival and proliferation of cancer cells .
Mode of Action
The compound acts by inducing proximity between BCL6 and a transcriptional activator BRD4 . One end of the molecule binds to BCL6, while the other end binds to BRD4, effectively bringing these two proteins into close proximity . This proximity allows BRD4 to strongly activate the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway by reactivating the genes suppressed by BCL6 . This leads to the initiation of programmed cell death, thereby inhibiting the proliferation of cancer cells . Additionally, the compound has been observed to downregulate the expression of the oncogene MYC , although the exact mechanism for this is still under investigation .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness can be influenced by its stability in water .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By reactivating the genes involved in apoptosis, the compound effectively triggers programmed cell death, thereby inhibiting the proliferation of cancer cells . This has been demonstrated in vitro with Diffuse Large B Cell Lymphoma (DLBCL) cells, including those resistant to chemotherapy and those with TP53 mutations .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the compound’s effectiveness may be influenced by the size of the tumor and the degree of vascularization, as these factors can affect the compound’s ability to accumulate in the tumor .
特性
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4S/c25-20-8-4-18(5-9-20)22-12-13-23(30)29(27-22)17-14-26-24(31)19-6-10-21(11-7-19)34(32,33)28-15-2-1-3-16-28/h4-13H,1-3,14-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGEGYBCCDJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925575.png)
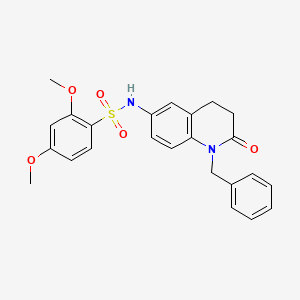
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2925579.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)
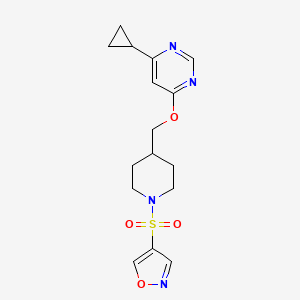

![methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)
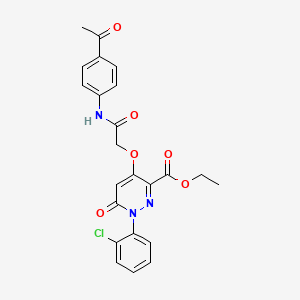
![5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925590.png)

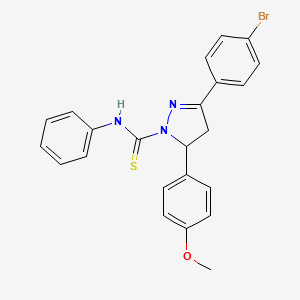
![methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B2925594.png)
